molecular formula C8H8FI B3102285 2-Fluoro-5-iodo-1,3-dimethylbenzene CAS No. 1416549-07-9

2-Fluoro-5-iodo-1,3-dimethylbenzene

Cat. No.: B3102285
CAS No.: 1416549-07-9
M. Wt: 250.05 g/mol
InChI Key: ZFDRZQIIVILONL-UHFFFAOYSA-N
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Description

2-Fluoro-5-iodo-1,3-dimethylbenzene is an aromatic compound with the molecular formula C8H8FI It is a derivative of benzene, where two methyl groups, one fluorine atom, and one iodine atom are substituted at specific positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-iodo-1,3-dimethylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the halogenation of 1,3-dimethylbenzene (m-xylene) using fluorine and iodine sources under controlled conditions. The reaction proceeds through the formation of a benzenonium intermediate, followed by the substitution of hydrogen atoms with fluorine and iodine atoms .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation, nitration, and subsequent halogenation reactions. These processes are optimized for high yield and purity, often involving the use of catalysts and specific reaction conditions to ensure the desired substitution pattern on the benzene ring .

Mechanism of Action

The mechanism of action of 2-Fluoro-5-iodo-1,3-dimethylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution and nucleophilic substitution reactions. The compound’s unique substitution pattern allows it to participate in specific chemical reactions, influencing its reactivity and interaction with other molecules . The pathways involved include the formation of benzenonium intermediates and subsequent substitution or addition reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-iodo-1,3-dimethylbenzene is unique due to the presence of both fluorine and iodine atoms on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs. The combination of these substituents allows for specific interactions and reactions that are not possible with other similar compounds .

Properties

IUPAC Name

2-fluoro-5-iodo-1,3-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FI/c1-5-3-7(10)4-6(2)8(5)9/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDRZQIIVILONL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FI
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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